Cas no 1807159-76-7 (2-Amino-4-fluoro-6-(trifluoromethyl)benzyl alcohol)

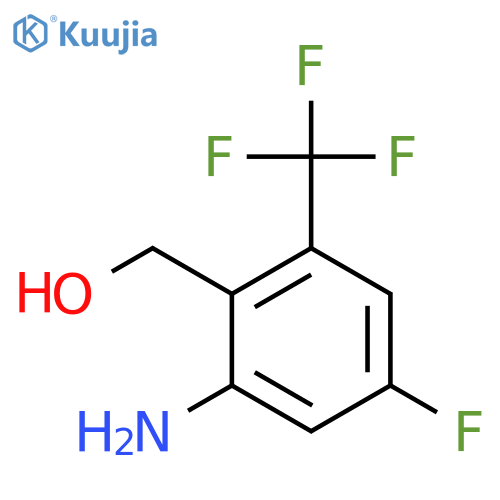

1807159-76-7 structure

商品名:2-Amino-4-fluoro-6-(trifluoromethyl)benzyl alcohol

CAS番号:1807159-76-7

MF:C8H7F4NO

メガワット:209.140896081924

CID:4963653

2-Amino-4-fluoro-6-(trifluoromethyl)benzyl alcohol 化学的及び物理的性質

名前と識別子

-

- 2-Amino-4-fluoro-6-(trifluoromethyl)benzyl alcohol

-

- インチ: 1S/C8H7F4NO/c9-4-1-6(8(10,11)12)5(3-14)7(13)2-4/h1-2,14H,3,13H2

- InChIKey: IYEZNMRHOUWOOC-UHFFFAOYSA-N

- ほほえんだ: FC(C1C=C(C=C(C=1CO)N)F)(F)F

計算された属性

- せいみつぶんしりょう: 209.04637650 g/mol

- どういたいしつりょう: 209.04637650 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 196

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 46.2

- ぶんしりょう: 209.14

- 疎水性パラメータ計算基準値(XlogP): 1.9

2-Amino-4-fluoro-6-(trifluoromethyl)benzyl alcohol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A014001650-500mg |

2-Amino-4-fluoro-6-(trifluoromethyl)benzyl alcohol |

1807159-76-7 | 97% | 500mg |

790.55 USD | 2021-06-22 | |

| Alichem | A014001650-250mg |

2-Amino-4-fluoro-6-(trifluoromethyl)benzyl alcohol |

1807159-76-7 | 97% | 250mg |

475.20 USD | 2021-06-22 | |

| Alichem | A014001650-1g |

2-Amino-4-fluoro-6-(trifluoromethyl)benzyl alcohol |

1807159-76-7 | 97% | 1g |

1,579.40 USD | 2021-06-22 |

2-Amino-4-fluoro-6-(trifluoromethyl)benzyl alcohol 関連文献

-

Rui Xiong,Naihua Miao,Yan-Ling Li,Jian Zhou,Yuanchun Pan,Cuilian Wen,Bo Wu,Zhimei Sun RSC Adv., 2017,7, 8936-8943

-

Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520

-

N. D. Vinh,N. V. Dang,T. T. Trang,H. T. Van,T. T. Thao,L. T. Hue,P. T. Tho RSC Adv., 2020,10, 11957-11965

-

Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838

1807159-76-7 (2-Amino-4-fluoro-6-(trifluoromethyl)benzyl alcohol) 関連製品

- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)

- 855474-56-5(butyl(hexan-2-yl)amine)

- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)

- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)

- 1341561-40-7(2-Benzylpyrimidine-4-carboxylic acid)

- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)

- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)

- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)

- 947320-08-3(Methyl 4-isopropylpicolinate)

- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量